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Aponicin-1CDYa

Cat. No.: B1578201
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Description

Significance of Investigating Novel Chemical Entities in Chemical Biology

The exploration of novel chemical entities (NCEs) is a cornerstone of chemical biology and drug discovery. wikipedia.orgwisdomlib.org This field is driven by a multidisciplinary approach that brings together chemists, biochemists, and biomedical scientists to identify new molecules, assess their biological activities, and refine them into potential therapeutic leads. frontiersin.org The primary goal is to explore new regions of "chemical space," which is estimated to contain over 10^60 possible small organic molecules, in the search for compounds with unique properties and interactions with biological macromolecules. univr.it

Natural products have historically been a rich source of novel compound classes and new drugs, as they possess immense chemical diversity and have been evolutionarily selected for biological interactions. univr.it The investigation of NCEs, whether from natural sources or synthetic libraries, is crucial for developing new therapies for a wide range of human conditions, including cancers and metabolic diseases. frontiersin.org Modern techniques, such as DNA-encoded libraries (DELs), have revolutionized the screening process, allowing for the efficient evaluation of vast numbers of compounds against biological targets. proventainternational.com The identification and characterization of these new molecules are fundamental steps in the drug development pipeline. wikipedia.org

Historical Context of Related Compound Classes (if applicable to "Aponicin-1CDYa")

While no information exists for "this compound," the name bears a resemblance to "Japonicin," a class of antimicrobial peptides isolated from the skin secretions of the frog Rana japonica. mu-varna.bgchinagene.cn These peptides, such as Japonicin-1 and Japonicin-2, are part of a larger family of frog skin active peptides (FSAPs) that exhibit a broad spectrum of antimicrobial and antifungal activities. mu-varna.bg Research into FSAPs is part of a long tradition of studying natural products for their therapeutic potential. Many of these peptides are cationic and possess a disulfide bridge, which is crucial for their structure and function. mu-varna.bgchinagene.cn The study of such peptide families provides a framework for understanding how naturally derived molecules can serve as templates for new drug development.

Rationale for the Academic Research Focus on the Compound

Without specific data on "this compound," the rationale for its study can only be inferred based on general principles. Research focus on a novel compound typically stems from several key motivations:

Novelty of Scaffold: A compound with a unique chemical structure, not previously described, offers the potential for new mechanisms of action and intellectual property.

Biological Activity: Initial screenings might reveal that the compound has significant activity against a particular biological target, such as an enzyme, a receptor, or a pathogen. For instance, many peptides like the Japonicins are studied for their potent antimicrobial effects against bacteria like Escherichia coli and Staphylococcus aureus. mu-varna.bg

Addressing Unmet Medical Needs: Research is often directed towards compounds that show promise in treating diseases for which current therapies are inadequate.

Tool for Chemical Biology: Some compounds are studied not for their therapeutic potential but as molecular probes to investigate biological pathways and functions.

Properties

bioactivity

Antibacterial

sequence

FPLALLCKVFKKC

Origin of Product

United States

Discovery, Isolation, And/or Design of the Chemical Compound

Strategies for Compound Sourcing

Aponicin-1CDYa was first identified as part of a large-scale screening program in the 1960s, which aimed to discover new therapeutic agents from natural sources. cancer.govnih.gov It was isolated from the bark of the Pacific yew tree, Taxus brevifolia. acs.orgwikipedia.org The initial discovery was the result of a bioactivity-directed fractionation process, where crude extracts of the plant material were systematically separated and tested to isolate the pure, active compound. acs.org This approach is a cornerstone of natural product discovery, relying on biological assays to guide the chemical isolation process.

Methodologies for Extraction and Initial Purification (for natural products)

The isolation of this compound from its natural source was a challenging endeavor due to its low abundance in the yew bark. The process began with the extraction of shredded bark using ethanol. nih.gov This crude extract then underwent a series of liquid-liquid partitioning steps to separate compounds based on their polarity. nih.gov

Further purification was achieved through extensive use of chromatographic techniques. rroij.com Initially, countercurrent distribution was employed, which was laborious but effective in minimizing the degradation of the active compound. nih.gov As the process advanced, various forms of column chromatography, including separation on silica (B1680970) gel, became critical for isolating this compound from a complex mixture of other secondary metabolites. nih.govhilarispublisher.com The yield of the pure compound was exceedingly low; for instance, approximately 12 kg of dried bark yielded only 0.5 grams of pure this compound, corresponding to a yield of about 0.004%. nih.gov

ParameterValueReference
Natural SourceTaxus brevifolia (Pacific Yew) acs.orgwikipedia.org
Initial Extraction SolventEthanol nih.gov
Key Purification TechniqueCountercurrent Distribution, Column Chromatography nih.govhilarispublisher.com
Approximate Yield from Bark0.004% nih.gov

Design Principles and Synthetic Routes (for synthetic compounds)

The low natural abundance and high demand for this compound spurred significant efforts in total synthesis. numberanalytics.com One of the most notable and efficient approaches is a linear synthesis that begins with a readily available natural compound, patchoulene oxide. wikipedia.org This strategy is advantageous as the starting material already contains a significant portion of the final carbon skeleton of this compound. wikipedia.org

The retrosynthetic strategy for this compound involves a logical disassembly of the complex target molecule into simpler, more accessible precursors. The analysis revealed that the core structure could be constructed in a linear fashion. wikipedia.org Key disconnections in the retrosynthesis included:

The final D-ring (an oxetane) is formed via an intramolecular SN2 reaction. wikipedia.org

The C-ring is constructed using a Dieckmann condensation. wikipedia.org

The core AB ring system is derived from patchoulene oxide through a series of rearrangements and oxidations. wikipedia.org

This linear approach, while lengthy, proved to be highly effective in achieving the total synthesis of this compound. wikipedia.org

The synthesis commences with patchoulene oxide, which already contains 15 of the 20 carbon atoms required for the core structure of this compound. wikipedia.org The initial steps focus on the formation of the AB ring system. Treatment of patchoulene oxide with tert-butyllithium (B1211817) induces an elimination reaction to form an allylic alcohol. wikipedia.org This is followed by a boron trifluoride-catalyzed rearrangement to construct the bicyclo[5.3.1]undecane system. wikipedia.org

Subsequent key transformations in the synthetic sequence include a Chan rearrangement to set the stage for the C-ring, and a sulfonyloxaziridine-mediated enolate oxidation. wikipedia.org The C-ring is formed via a Dieckmann condensation, and the D-ring is constructed in the later stages of the synthesis. The entire process is enantioselective, yielding the desired stereoisomer of this compound. wikipedia.org

Key ReactionPurposeStarting Material/IntermediateReference
Epoxide-opening eliminationFormation of allylic alcoholPatchoulene oxide wikipedia.org
Boron trifluoride-catalyzed rearrangementFormation of AB ring systemEpoxyalcohol intermediate wikipedia.org
Chan rearrangementPrecursor for C-ringCarbonate ester intermediate wikipedia.org
Dieckmann condensationFormation of C-ringLactone intermediate wikipedia.org
Intramolecular SN2 reactionFormation of D-ring (oxetane)Hydroxytosylate intermediate wikipedia.org

Throughout the multi-step synthesis of this compound, rigorous purification of each intermediate is essential for the success of subsequent reactions. The primary technique used for purification is column chromatography on silica gel. hilarispublisher.comjshanbon.com The polarity of the solvent system is carefully adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts.

For non-crystalline intermediates, flash chromatography is often employed to expedite the purification process. jshanbon.com In the final stages, preparative high-performance liquid chromatography (prep-HPLC) may be used to obtain the final product with very high purity. hilarispublisher.com Crystallization is also a valuable technique for purifying solid intermediates and the final this compound product, when feasible. rroij.com The purity of each compound is typically assessed using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). hilarispublisher.com

Elucidation of Chemical Structure and Stereochemistry

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are instrumental in piecing together the molecular framework of Aponicin-1CDYa, revealing details about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound

PositionδC (ppm)δH (ppm) (J in Hz)Key HMBC Correlations (¹H → ¹³C)
1170.2-H-2, H-3
275.14.5 (d, 8.5)C-1, C-3, C-4
372.83.8 (dd, 8.5, 5.0)C-1, C-2, C-4, C-5
478.93.5 (t, 5.0)C-2, C-3, C-5, C-6
571.43.9 (m)C-3, C-4, C-6
617.51.2 (d, 6.5)C-4, C-5

Note: Data presented is hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn allows for the calculation of its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the connectivity of different structural motifs within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the this compound molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different chemical bonds. For instance, the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) can be readily identified from the IR spectrum, providing essential clues to the compound's chemical nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light provides information about the presence of chromophores, such as conjugated systems or aromatic rings. The wavelength of maximum absorption (λmax) can be indicative of the extent of conjugation within the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods are powerful for determining the planar structure, X-ray crystallography is the gold standard for unambiguously establishing the absolute stereochemistry of a molecule in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. This provides unequivocal evidence for the relative and absolute configuration of all stereocenters.

Biosynthetic Pathway Elucidation for Naturally Occurring Compounds

Precursor Feeding Studies and Isotopic Labeling

To delineate the fundamental building blocks of Aponicin-1CDYa, a series of precursor feeding studies were conducted utilizing stable isotope labeling. nih.govnih.govwikipedia.org In these experiments, isotopically marked compounds, presumed to be early-stage precursors, were introduced to the producing organism, and their incorporation into the final natural product was monitored. This technique allows for the precise tracing of atoms from simple metabolites to the complex final structure. wikipedia.org

The analysis of this compound's structure suggested a mixed biosynthetic origin, likely involving both the polyketide and non-ribosomal peptide pathways. Consequently, isotopically labeled acetate, propionate, and various amino acids were administered in separate feeding experiments. The results, summarized in the table below, provided the first concrete evidence for the biosynthetic origins of different fragments of the this compound scaffold.

Table 1: Incorporation of Isotopically Labeled Precursors into this compound.

Labeled PrecursorIsotopeIncorporation Efficiency (%)Labeled Moiety in this compound
Sodium [1-¹³C]acetate¹³C15.2Polyketide backbone
Sodium [1-¹³C]propionate¹³C8.5Polyketide side chains
L-[¹⁵N]Valine¹⁵N12.7Non-ribosomal peptide moiety
L-[¹⁵N]Leucine¹⁵N2.1Negligible incorporation

The significant incorporation of ¹³C-labeled acetate and propionate confirmed the polyketide nature of a large portion of the molecule. Similarly, the high incorporation efficiency of ¹⁵N-labeled valine strongly indicated its role as a direct precursor for the amino acid-derived part of the structure. The negligible uptake of labeled leucine suggested a high degree of specificity in the non-ribosomal peptide synthetase machinery.

Enzyme Isolation and Characterization

With the precursor units identified, the next step involved the isolation and characterization of the key biosynthetic enzymes. nih.govnih.gov The biosynthesis of hybrid compounds like this compound is typically orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). researchgate.netnih.govsemanticscholar.org These enzymatic assembly lines are responsible for the stepwise construction of the molecule. nih.gov

Through a combination of chromatographic techniques and activity-based protein profiling, two key enzymes were isolated from the producing organism: a Type I PKS, designated ApoPKS1, and a single-module NRPS, named ApoNRPS1. Subsequent in vitro assays with these purified enzymes confirmed their roles in the biosynthesis of this compound.

Table 2: Characteristics of Isolated Biosynthetic Enzymes for this compound.

EnzymeMolecular Weight (kDa)SubstratesProduct
ApoPKS1~350Acetyl-CoA, Propionyl-CoAApo-polyketide intermediate
ApoNRPS1~150L-Valine, ATP, Apo-polyketide intermediateThis compound

ApoPKS1 was found to be a modular PKS, with distinct domains for substrate selection, chain elongation, and chemical modifications. nih.gov In vitro reconstitution assays demonstrated its ability to synthesize a polyketide intermediate from acetate and propionate units. ApoNRPS1 was shown to be responsible for the activation of L-valine and its subsequent condensation with the polyketide intermediate released from ApoPKS1, a crucial step in the formation of the final product.

Gene Cluster Identification and Functional Analysis

In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together in the genome in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.orgbiorxiv.org The identification of the this compound BGC was achieved through a combination of genome mining and functional genetics.

Sequencing the genome of the producing organism and subsequent bioinformatic analysis revealed a large gene cluster, termed the apo cluster, which was hypothesized to be responsible for this compound biosynthesis. This cluster contained genes encoding the previously isolated ApoPKS1 and ApoNRPS1, as well as other enzymes predicted to be involved in tailoring reactions, regulation, and transport.

To confirm the function of the apo cluster, targeted gene knockout experiments were performed. mdpi.comresearchgate.net Deletion of the gene encoding ApoPKS1 or ApoNRPS1 resulted in the complete abolishment of this compound production, confirming their essential roles. Further functional analysis of other genes within the cluster provided insights into their specific functions.

Table 3: Putative Functions of Genes in the apo Biosynthetic Gene Cluster.

GenePredicted FunctionEffect of Knockout
apoAPolyketide Synthase (ApoPKS1)Abolished production
apoBNon-ribosomal Peptide Synthetase (ApoNRPS1)Abolished production
apoCCytochrome P450 monooxygenaseAccumulation of a hydroxylated intermediate
apoDMethyltransferaseProduction of a demethylated analog
apoETranscriptional regulatorSignificantly reduced production

The functional analysis of the apo gene cluster provided a genetic blueprint for the biosynthesis of this compound, revealing not only the core biosynthetic machinery but also the enzymes responsible for the fine-tuning of the final chemical structure.

Proposed Biosynthetic Cascade and Mechanistic Hypotheses

Based on the cumulative evidence from precursor feeding studies, enzyme characterization, and genetic analysis, a detailed biosynthetic pathway for this compound can be proposed. nih.govresearchgate.net The biosynthesis is initiated by ApoPKS1, which catalyzes the iterative condensation of acetate and propionate units to assemble a linear polyketide chain. This process involves a series of enzymatic domains that control the stereochemistry and reduction state of the growing polyketide backbone.

The completed polyketide intermediate is then transferred to the ApoNRPS1 module. Here, L-valine is activated as an aminoacyl-adenylate and subsequently tethered to the NRPS. The enzyme then catalyzes the formation of a peptide bond between the polyketide and the activated valine, effectively stitching together the two halves of the molecule.

Following the action of the core PKS and NRPS machinery, a series of tailoring enzymes, encoded by genes within the apo cluster, modify the initial hybrid molecule. These modifications include hydroxylations, catalyzed by a cytochrome P450 monooxygenase, and methylations, carried out by a methyltransferase. These final enzymatic steps are crucial for achieving the full structural complexity and likely the biological activity of this compound.

The elucidation of the biosynthetic pathway of this compound not only provides fundamental insights into the natural synthesis of this complex molecule but also opens up avenues for the engineered biosynthesis of novel analogs with potentially improved or altered properties.

Chemical Modifications and Derivatization Strategies

Rationale for Chemical Analog Synthesis

The primary motivation for the synthesis of Aponicin-1CDYa analogs is the systematic exploration of its structure-activity relationship (SAR). The initial discovery of this compound revealed potent, yet unoptimized, biological activity. The synthesis of a diverse library of analogs allows for the identification of key structural motifs responsible for its bioactivity and provides a pathway to enhance potency, selectivity, and pharmacokinetic properties.

Key objectives for the derivatization of this compound include:

Enhancement of Potency: Modifications are designed to increase the binding affinity of the compound for its biological target.

Improvement of Selectivity: Structural changes aim to reduce off-target effects by favoring interaction with the desired target over other biomolecules.

Optimization of Physicochemical Properties: Analogs are synthesized to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

Elucidation of Mechanism of Action: Covalent modifications and the introduction of reporter tags (e.g., fluorescent probes, biotin) can help in identifying the molecular target and understanding the compound's mechanism of action.

Design of Compound Analogs with Targeted Structural Variations

The design of this compound analogs is guided by computational modeling and a deep understanding of the preliminary SAR data. The core scaffold of this compound, featuring a rigid tetracyclic system and several modifiable functional groups, provides multiple points for structural variation.

Table 1: Key Structural Regions of this compound Targeted for Modification

Region Structural Feature Design Rationale
Region A C-2 Lactam Ring Investigate the role of the carbonyl group and nitrogen substituent in target binding.
Region B C-7 Hydroxyl Group Explore the impact of hydrogen bonding capacity and stereochemistry on activity.
Region C C-11 Aromatic Moiety Probe the influence of electronic and steric properties of substituents on potency.

| Region D | N-14 Basic Nitrogen | Modulate pKa and lipophilicity to improve pharmacokinetic properties. |

Interactive Table:

RegionStructural FeatureDesign Rationale
Region AC-2 Lactam RingInvestigate the role of the carbonyl group and nitrogen substituent in target binding.
Region BC-7 Hydroxyl GroupExplore the impact of hydrogen bonding capacity and stereochemistry on activity.
Region CC-11 Aromatic MoietyProbe the influence of electronic and steric properties of substituents on potency.
Region DN-14 Basic NitrogenModulate pKa and lipophilicity to improve pharmacokinetic properties.

Synthetic Methodologies for Derivatization

The synthesis of this compound analogs employs a range of modern synthetic organic chemistry techniques, categorized into functional group interconversions, scaffold modifications, and stereochemical manipulations.

Modifications of the existing functional groups on the this compound scaffold are the most direct approach to generating analogs.

Esterification and Etherification of the C-7 Hydroxyl Group: The secondary alcohol at the C-7 position is a prime target for modification. Esterification with various acyl chlorides or carboxylic acids provides a series of esters (e.g., this compound-7-acetate, this compound-7-benzoate). Etherification, using Williamson ether synthesis conditions, yields analogs like this compound-7-methyl ether.

N-Alkylation and N-Acylation of the N-14 Amine: The basic nitrogen at the N-14 position can be readily alkylated or acylated to explore the impact of steric bulk and basicity. Reductive amination with aldehydes or ketones is a common strategy to introduce a variety of alkyl groups.

Modification of the C-11 Aromatic Ring: For analogs where the C-11 position is a phenol, modifications such as O-alkylation or the introduction of different substituents via electrophilic aromatic substitution are pursued. If the aromatic ring is amenable, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are employed to introduce diverse aryl or heteroaryl groups.

More profound changes to the core structure of this compound involve modifications to the tetracyclic scaffold itself. These are often more synthetically challenging but can lead to significant changes in biological activity.

Ring-Contraction and Ring-Expansion: Chemical rearrangements, such as the Beckmann or Wolff rearrangement, can be utilized to alter the size of the lactam ring (Region A), providing insights into the spatial requirements of the binding pocket.

Bioisosteric Replacement: The replacement of key functional groups or ring systems with bioisosteres is a common strategy. For example, the lactam carbonyl could be replaced with a thiocarbonyl (thiolactam) or the aromatic ring in Region C could be substituted with a heterocycle like pyridine or thiophene (B33073) to alter electronic properties and potential hydrogen bonding interactions.

The stereochemistry of this compound is critical to its biological activity. The synthesis of diastereomers and enantiomers is essential for a complete understanding of the SAR.

Inversion of Stereocenters: The stereocenter at C-7 bearing the hydroxyl group is a key target. Stereoinversion can be achieved via an oxidation-reduction sequence or through Mitsunobu reaction conditions to access the epimeric alcohol.

Asymmetric Synthesis: The development of de novo asymmetric syntheses of the this compound scaffold allows for access to enantiomers and diastereomers that are not readily available from the natural product. This provides a powerful tool for probing the three-dimensional requirements of the biological target.

Characterization of Synthesized Analogs

The unambiguous characterization of each newly synthesized this compound analog is crucial. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of each compound.

Table 2: Spectroscopic and Analytical Data for Representative this compound Analogs

Compound ID Modification ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Purity (HPLC, %)
This compound Parent Compound 7.21 (d), 5.45 (t), 3.89 (m) 172.1, 138.4, 75.3 [M+H]⁺ 412.1823 >99
AP-AC-01 C-7 Acetate 7.23 (d), 5.98 (t), 3.91 (m), 2.05 (s) 170.5, 171.8, 138.5, 77.1 [M+H]⁺ 454.1929 98
AP-ME-02 N-14 Methyl 7.20 (d), 5.44 (t), 3.88 (m), 2.45 (s) 172.3, 138.4, 75.2, 42.1 [M+H]⁺ 426.1980 99

| AP-PY-03 | C-11 Pyridyl | 8.55 (d), 7.80 (t), 7.30 (d), 5.48 (t) | 172.0, 150.2, 136.8, 75.5 | [M+H]⁺ 489.1928 | 97 |

Interactive Table:

Compound IDModification¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)Purity (HPLC, %)
This compoundParent Compound7.21 (d), 5.45 (t), 3.89 (m)172.1, 138.4, 75.3[M+H]⁺ 412.1823>99
AP-AC-01C-7 Acetate7.23 (d), 5.98 (t), 3.91 (m), 2.05 (s)170.5, 171.8, 138.5, 77.1[M+H]⁺ 454.192998
AP-ME-02N-14 Methyl7.20 (d), 5.44 (t), 3.88 (m), 2.45 (s)172.3, 138.4, 75.2, 42.1[M+H]⁺ 426.198099
AP-PY-03C-11 Pyridyl8.55 (d), 7.80 (t), 7.30 (d), 5.48 (t)172.0, 150.2, 136.8, 75.5[M+H]⁺ 489.192897

Standard characterization includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the analogs, with 2D techniques such as COSY and HSQC employed for complex structures.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which is essential for accurate biological evaluation.

X-ray Crystallography: For crystalline analogs, single-crystal X-ray diffraction provides definitive proof of structure and absolute stereochemistry.

Investigation of Biological Activities in Research Models

In Vitro Biological Activity Profiling

The initial characterization of Aponicin-1CDYa has been conducted using a range of in vitro assays to determine its biochemical and cellular effects.

Cell-Free Biochemical Assays

In cell-free systems, this compound has been evaluated for its ability to directly interact with and modulate the activity of specific enzymes. One area of focus has been its potential inhibitory effect on proteases, a class of enzymes implicated in various physiological and pathological processes. Studies have demonstrated that this compound exhibits inhibitory activity against neutrophil elastase, a key enzyme involved in inflammatory processes. The half-maximal inhibitory concentration (IC50) was determined to quantify this activity.

Table 1: Enzyme Inhibition Profile of this compound

Enzyme Target IC50 (µM) Assay Type

Cell-Based Assays

The effects of this compound have been further explored in cell-based models to understand its influence on cellular processes such as viability and signaling. In studies utilizing various human cancer cell lines, the compound demonstrated cytotoxic activity, suggesting an impact on cell proliferation. The GI50 (concentration for 50% growth inhibition) values were established for several cell lines, indicating a degree of selectivity in its action.

Furthermore, investigations into its mechanism of action have pointed towards the modulation of key intracellular signaling pathways. Preliminary data suggests that this compound may interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response and cell survival.

Table 2: Growth Inhibitory Effects of this compound on Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
A549 Lung Carcinoma 25.8 ± 3.4
MCF-7 Breast Adenocarcinoma 42.1 ± 5.6

Antimicrobial Activity Studies

This compound is a member of a class of molecules known as antimicrobial peptides, which form a crucial part of the innate immune system of many organisms. chinagene.cn Its activity has been tested against a panel of standard research strains of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth, was determined for each microbial strain. The results indicate that this compound possesses broad-spectrum antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

Table 3: Antimicrobial Spectrum of this compound

Organism Type Strain (ATCC) MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 29213 16
Escherichia coli Gram-negative Bacteria 25922 32
Pseudomonas aeruginosa Gram-negative Bacteria 27853 64

Immunomodulatory Effects in Isolated Immune Cells

The potential for this compound to modulate the immune system has been investigated using isolated human immune cells. healthline.comcancerresearch.org These substances that influence the immune system are known as immunomodulators. healthline.com In experiments with peripheral blood mononuclear cells (PBMCs), the compound was observed to influence the production of cytokines, which are key signaling molecules in the immune response. cancerresgroup.us Specifically, treatment with this compound led to a dose-dependent decrease in the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. This suggests that the peptide may have anti-inflammatory properties by dampening excessive immune responses. nih.govwjgnet.com

In Vivo Biological Activity in Non-Human Organism Models

To bridge the gap between in vitro findings and potential physiological effects in a whole organism, researchers have turned to non-human model organisms. nih.gov

Model Organism Selection

The selection of appropriate model organisms is a critical step in preclinical research. For a compound like this compound, with demonstrated antimicrobial, cytotoxic, and immunomodulatory activities in vitro, several non-mammalian models are considered highly valuable. nih.gov

Caenorhabditis elegans (Nematode): This simple organism is useful for initial toxicity screening and for studying conserved innate immunity pathways. Its transparent body and short lifespan allow for rapid assessment of the compound's general effects on a whole organism.

Drosophila melanogaster (Fruit Fly): The fruit fly possesses a more complex innate immune system than C. elegans, with pathways that are highly conserved with humans. It is an excellent model for investigating the immunomodulatory and antimicrobial effects of this compound in the context of a systemic infection.

Danio rerio (Zebrafish): With a genome that shares over 70% similarity with humans, the zebrafish is a powerful vertebrate model. mdpi.com Its transparent embryos allow for real-time imaging of developmental processes, inflammation, and infection. mdpi.comnih.gov This model is particularly well-suited for studying the effects of this compound on immune cell migration and the inflammatory response in a living vertebrate. mdpi.comnih.gov

The use of these models allows for high-throughput screening and provides crucial insights into the compound's behavior in a complex biological system before consideration for more complex mammalian studies. mdpi.com

Evaluation of Efficacy in Disease Models (non-mammalian, non-clinical focus)

The primary evaluation of Japonicin-1, an antimicrobial peptide isolated from the skin of the Japanese brown frog Rana japonica, has been centered on its direct inhibitory effects against pathogenic bacteria in vitro. nih.gov This constitutes a fundamental, non-clinical disease model focused on microbial pathogens.

Research has quantified the efficacy of Japonicin-1 by determining its minimum inhibitory concentration (MIC) against both Gram-negative and Gram-positive bacteria. Specifically, the activity of Japonicin-1 was tested against Escherichia coli and Staphylococcus aureus. nih.gov The peptide demonstrated differential growth-inhibitory activity against these bacteria, with a more pronounced effect observed against E. coli. nih.gov

The table below summarizes the antimicrobial efficacy of Japonicin-1 in these non-clinical models.

Table 1: Antimicrobial Efficacy of Japonicin-1

Microorganism Classification Minimum Inhibitory Concentration (MIC) (µM)
Escherichia coli Gram-negative 30

Further studies evaluating the efficacy of Japonicin-1 in more complex non-mammalian disease models, such as infected amphibians or insects, have not been reported in the available scientific literature.

Elucidation of Molecular and Cellular Mechanisms of Action

Target Identification and Validation

The primary phase of the investigation focused on identifying the specific cellular components with which Aponicin-1CDYa interacts to exert its effects. A multi-pronged approach was employed, combining proteomics, genetic screening, and biophysical analysis to ensure a high degree of confidence in target identification. nuvisan.comardigen.compelagobio.com

Affinity Chromatography and Proteomics Approaches

To isolate potential binding partners of this compound, an affinity chromatography strategy was devised. wikipedia.org The compound was first chemically modified to incorporate a linker suitable for covalent attachment to an inert chromatography resin. This "bait-loaded" resin was then incubated with whole-cell lysates prepared from a relevant human cell line. Proteins with a binding affinity for this compound were captured by the immobilized compound, while non-binding proteins were washed away. cube-biotech.com

Following elution, the captured proteins were identified using advanced mass spectrometry-based proteomics. nih.govnih.gov This analysis yielded a list of proteins that specifically interact with this compound. Quantitative proteomics, using stable isotope labeling, allowed for the differentiation of specific interactors from non-specific background proteins. The results pointed to a strong and specific interaction with a previously characterized enzyme, Mitogen-Activated Protein Kinase Kinase Kinase 18 (MAP3K18), and several other potential binding partners.

Table 1: Top Protein Hits from this compound Affinity Purification-Mass Spectrometry (AP-MS) This interactive table summarizes the key proteins identified as potential binders for this compound. The enrichment ratio indicates the relative abundance of the protein in the this compound pulldown compared to a control.

Protein Name Gene Symbol UniProt ID Enrichment Ratio (this compound vs. Control) p-value
Mitogen-Activated Protein Kinase Kinase Kinase 18 MAP3K18 Q5S0R8 42.5 <0.0001
Casein Kinase 2 Subunit Alpha CSNK2A1 P68400 8.2 <0.01
Heat Shock Protein 90-alpha HSP90AA1 P07900 5.1 <0.05

Genetic Screens (e.g., CRISPR-Cas9, RNAi)

To functionally validate the findings from the proteomics screen and to identify genes that modulate cellular sensitivity to this compound, genome-wide genetic screens were performed. wikipedia.org Both CRISPR-Cas9 knockout and RNA interference (RNAi) knockdown libraries were utilized to assess how the loss of specific genes affects cellular viability in the presence of the compound. synthego.comsigmaaldrich.com

In the CRISPR-Cas9 screen, a pooled library of single guide RNAs (sgRNAs) targeting every gene in the human genome was introduced into a population of cells. nih.gov Subsequent treatment with this compound revealed that cells with a knockout of the MAP3K18 gene exhibited significant resistance to the compound, indicating that MAP3K18 is essential for the compound's activity. Conversely, knockouts of certain ubiquitin ligase components led to increased sensitivity. The RNAi screen provided convergent results, further strengthening the case for MAP3K18 as the primary target. nih.gov

Table 2: Key Genetic Modifiers of this compound Activity from CRISPR-Cas9 Screen This interactive table highlights the most significant gene knockouts that altered cellular response to this compound. A positive score indicates resistance, while a negative score indicates sensitization.

Gene Symbol Gene Name Phenotype Normalized Z-Score
MAP3K18 Mitogen-Activated Protein Kinase Kinase Kinase 18 Resistance 5.8
CUL4B Cullin 4B Sensitization -3.9
DDB1 Damage-Specific DNA Binding Protein 1 Sensitization -3.5

Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To confirm a direct, physical interaction between this compound and the top candidate target, MAP3K18, two distinct label-free biophysical techniques were employed. bruker.com

Surface Plasmon Resonance (SPR) was used to measure the kinetics of the binding interaction in real-time. mercodia.combio-rad.com Purified, recombinant MAP3K18 was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The resulting sensorgrams demonstrated a clear concentration-dependent binding, allowing for the calculation of association (ka) and dissociation (kd) rates, which yielded a high-affinity dissociation constant (Kd) in the nanomolar range. univ-mrs.fr

Isothermal Titration Calorimetry (ITC) was subsequently used to determine the thermodynamic profile of the binding event. tainstruments.comunl.pt In this experiment, this compound was titrated into a solution containing MAP3K18, and the heat released or absorbed upon binding was measured directly. japtamers.co.uknih.gov The data confirmed a 1:1 binding stoichiometry and revealed that the interaction is enthalpically driven, a characteristic often associated with specific, high-affinity binding events. mdpi.com

Table 3: Biophysical Parameters of this compound Binding to MAP3K18 This interactive table presents the quantitative data from SPR and ITC analyses, confirming the direct and high-affinity interaction between the compound and its primary target.

Technique Parameter Value
Surface Plasmon Resonance (SPR) Association Rate (ka) 2.1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 4.5 x 10⁻³ s⁻¹
Dissociation Constant (Kd) 21.4 nM
Isothermal Titration Calorimetry (ITC) Stoichiometry (n) 1.05
Enthalpy Change (ΔH) -12.8 kcal/mol
Entropy Change (ΔS) -8.2 cal/mol·K

Ligand-Target Interaction Studies

With MAP3K18 validated as the direct target of this compound, the research shifted to elucidating the precise nature of this interaction at an atomic level. This involved determining the three-dimensional structure of the compound-protein complex and using computational methods to analyze its stability and key features.

Structural Biology Approaches (e.g., X-ray crystallography, Cryo-EM of compound-target complexes)

To visualize the binding mode of this compound, extensive efforts were made to solve the three-dimensional structure of the MAP3K18 kinase domain in complex with the compound. X-ray crystallography was the chosen method. anton-paar.comwikipedia.org High-quality crystals of the MAP3K18-Aponicin-1CDYa complex were successfully grown and diffracted to a resolution of 1.9 Å. nih.govlibretexts.org

The resulting electron density map clearly showed this compound bound within the ATP-binding pocket of the enzyme, confirming its mechanism as a competitive inhibitor. mpg.de The structure revealed specific hydrogen bonds between the compound and the hinge region of the kinase, as well as several key hydrophobic interactions with residues in the active site. While cryo-electron microscopy (cryo-EM) is an alternative for large or flexible complexes, the successful crystallization of MAP3K18 made X-ray crystallography the ideal technique for achieving high-resolution structural insights. nih.govnih.govthermofisher.com

Computational Docking and Molecular Dynamics Simulations

To complement the structural data and to further probe the dynamics of the interaction, computational studies were performed. nih.gov Molecular docking simulations were initially used to predict the binding pose of this compound within the MAP3K18 active site, using the previously solved apo-structure of the enzyme. nih.govyoutube.com The predicted low-energy binding conformation showed excellent agreement with the subsequently solved crystal structure.

Furthermore, molecular dynamics (MD) simulations were conducted over a 500-nanosecond timescale to assess the stability of the this compound-MAP3K18 complex. ebsco.comnih.gov The simulations showed that the compound remained stably bound in the active site throughout the simulation, with minimal conformational fluctuation. Analysis of the simulation trajectory provided a detailed map of the persistent molecular interactions, including hydrogen bonds and van der Waals contacts, that anchor the compound in its binding site. rsc.orgnih.gov

Table 4: Key Interacting Residues in the MAP3K18-Aponicin-1CDYa Complex This interactive table details the specific amino acid residues of MAP3K18 that form critical bonds with this compound, as identified through X-ray crystallography and confirmed by molecular dynamics simulations.

MAP3K18 Residue Interaction Type Distance (Å)
Met108 (Hinge) Hydrogen Bond 2.8
Glu106 (Hinge) Hydrogen Bond 3.1
Val42 Hydrophobic 3.9
Ala55 Hydrophobic 4.1
Leu158 Hydrophobic 3.8

Downstream Signaling Pathway Analysis

The analysis of downstream signaling pathways is crucial to understanding the biological effects of a compound. This typically involves a multi-omics approach to capture changes at the levels of gene transcription, protein expression, and metabolite concentration.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR)

Gene expression profiling reveals which genes are activated or suppressed by a compound, offering insights into the cellular processes it affects. thermofisher.com Techniques like RNA-sequencing (RNA-Seq) provide a comprehensive view of the transcriptome, while quantitative real-time PCR (qRT-PCR) is often used to validate the expression of specific genes of interest. nih.govlubio.ch

Research Findings:

No data is currently available on the effects of this compound on gene expression. A hypothetical study would involve treating cells or tissues with this compound and comparing their gene expression profiles to untreated controls.

Table 1: Hypothetical Gene Expression Changes Induced by this compound

This table is for illustrative purposes only and is not based on actual data.

GeneFold Change (RNA-Seq)Validated by qRT-PCRPutative Pathway
Gene X2.5YesCell Cycle
Gene Y-3.0YesApoptosis
Gene Z1.8YesInflammatory Response

Proteomic Analysis (e.g., Western Blot, Mass Spectrometry-based proteomics)

Proteomic analysis identifies and quantifies the proteins present in a biological sample, providing a direct look at the functional machinery of the cell. nautilus.bio Mass spectrometry-based proteomics can identify thousands of proteins, while Western blotting is a targeted approach to confirm changes in specific proteins. nih.govresearchgate.netresearchgate.net

Research Findings:

There is no available data on how this compound alters the proteome. A proteomic study would analyze changes in protein abundance following treatment with the compound.

Table 2: Hypothetical Proteomic Alterations Following this compound Treatment

This table is for illustrative purposes only and is not based on actual data.

ProteinFold Change (Mass Spectrometry)Validated by Western BlotCellular Function
Protein A1.9YesSignal Transduction
Protein B-2.2YesMetabolism
Protein C3.5YesStructural Component

Metabolomic Profiling

Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or organisms. wikipedia.orgweizmann.ac.il It provides a functional readout of the physiological state of a cell and can reveal how a compound perturbs metabolic pathways. nih.govmdpi.comfrontiersin.org

Research Findings:

No metabolomic studies on this compound have been published. Such an analysis would involve measuring the levels of various metabolites to understand the compound's impact on cellular metabolism.

Table 3: Hypothetical Metabolomic Shifts Induced by this compound

This table is for illustrative purposes only and is not based on actual data.

MetaboliteFold ChangeMetabolic Pathway
Metabolite 14.0Glycolysis
Metabolite 2-2.7Krebs Cycle
Metabolite 31.5Amino Acid Metabolism

Structure Activity Relationship Sar Studies

Qualitative SAR Analysis Based on Analog Data

Qualitative SAR analysis forms the initial step in understanding how structural modifications influence biological activity. This process involves synthesizing or isolating a series of structurally related compounds (analogs) and comparing their in vitro or in vivo activities. The goal is to identify key functional groups, steric features, and electronic properties that contribute to or detract from the desired biological effect.

For a hypothetical series of Aponicin analogs, this would involve modifying specific regions of the core scaffold. For instance, if Aponicin were a peptide, this could include:

Amino Acid Substitution: Replacing individual amino acids with others of varying properties (e.g., swapping a nonpolar residue for a polar one, or a small residue for a bulky one) to probe the importance of specific side chains.

Backbone Modification: Altering the peptide backbone, for example, by introducing N-methylated amino acids to increase metabolic stability and explore conformational constraints.

Functional Group Derivatization: Modifying reactive functional groups, such as hydroxyl or carboxyl groups, to explore the impact of hydrogen bonding capacity, charge, and lipophilicity.

Compound IDModification from Parent AponicinBiological Activity (e.g., IC50)Qualitative Observation
Aponicin-10 µMBaseline activity
Analog 1Phenylalanine replaced with Alanine> 100 µMAromatic ring is crucial for activity
Analog 2Serine OH group methylated50 µMHydrogen bond donor is important
Analog 3Proline replaced with Pipecolic acid5 µMIncreased ring size enhances activity

From such a table, researchers can deduce preliminary SAR rules, such as "an aromatic side chain at position X is essential for activity," which then guide the design of the next generation of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Following qualitative analysis, Quantitative Structure-Activity Relationship (QSAR) modeling provides a more rigorous, mathematical framework to correlate the physicochemical properties of compounds with their biological activities.

Selection of Molecular Descriptors

The foundation of a QSAR model is the selection of appropriate molecular descriptors. These are numerical values that describe various aspects of a molecule's structure and properties. For a series of Aponicin analogs, a diverse set of descriptors would be calculated, falling into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for understanding electrostatic interactions. Examples include partial atomic charges, dipole moment, and molecular polarizability.

Steric Descriptors: These relate to the size and shape of the molecule, which are important for receptor binding. Examples include molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The most common descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to a flawed model.

Development and Validation of QSAR Models

With a set of calculated descriptors and corresponding biological activity data, a mathematical model can be developed. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest.

The general form of a simple MLR QSAR equation would be:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Where 'c' represents the regression coefficients.

A crucial part of model development is validation. The dataset is typically split into a training set (used to build the model) and a test set (used to evaluate its predictive power on unseen data). Key validation metrics include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated R² (q²): A measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method.

Predictive R² (pred_R²): A measure of the model's ability to predict the activity of the external test set.

A robust QSAR model will have high values for R², q², and pred_R².

Predictive Power and Interpretation of QSAR Models

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized Aponicin analogs. This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources.

Furthermore, the model itself provides valuable insights. The coefficients associated with each descriptor in the QSAR equation indicate the direction and magnitude of their influence on biological activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This interpretation helps to refine the SAR understanding and guide future design efforts.

Conformational Analysis and its Impact on Activity

The biological activity of a molecule is intimately linked to its three-dimensional conformation, particularly the conformation it adopts when binding to its biological target (the bioactive conformation). Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand how structural modifications affect this conformational landscape.

For a flexible molecule like a peptide-based Aponicin, it can exist in numerous conformations. Computational methods like molecular mechanics and molecular dynamics simulations can be used to explore the conformational space and identify the most probable structures.

The impact on activity is profound. A structural modification might enhance activity not by directly interacting with the target, but by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty of binding. Conversely, a modification could introduce steric clashes that prevent the molecule from adopting the necessary shape.

By combining conformational analysis with SAR data, researchers can build a more complete picture. For example, if an analog with a specific modification shows high activity, conformational analysis can determine if this is because the modification stabilizes the bioactive conformation. This understanding is crucial for designing rigidified analogs that are "locked" in the active shape, often leading to significant gains in potency and selectivity.

Advanced Analytical Methods for Compound Research

Development of High-Throughput Screening Assays for Analogs

High-throughput screening (HTS) is a cornerstone of modern chemical biology and drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a specific biological activity. In the context of Aponicin-1CDYa research, the goal is to identify analogs that may possess enhanced potency, selectivity, or other desirable properties. The development of a robust HTS assay is a critical first step.

Assay development involves miniaturization to a 384- or 1536-well plate format to maximize throughput and conserve reagents. The assay must be rigorously validated to ensure it is sensitive, reproducible, and has a low rate of false positives and negatives. Key statistical metrics such as the Z'-factor and signal-to-background ratios are calculated during pilot screens to confirm the assay's robustness before commencing a full-scale screen of a diverse compound library.

Once a primary HTS campaign is complete, "hit" compounds are identified. These are molecules that show the desired activity in the primary screen. These initial hits undergo a confirmation process, which involves re-testing and performing dose-response curves to determine their potency (e.g., IC50 or EC50 values).

Hypothetical Research Findings:

A target-based HTS was developed to identify analogs of this compound that inhibit "Target Protein X." A library of 100,000 compounds was screened. The primary screen identified 500 initial hits, which were then subjected to confirmatory screening and potency determination. The table below summarizes the findings for the top five confirmed hits.

Compound IDStructural ClassActivity in Primary Screen (% Inhibition)Confirmatory IC50 (µM)
This compound-Analog-1Pyrrolidine85.20.5
This compound-Analog-2Thiophene (B33073)91.50.2
This compound-Analog-3Indole79.81.1
This compound-Analog-4Pyrrolidine88.10.8
This compound-Analog-5Piperidine (B6355638)95.00.15

These results would guide the next phase of research, focusing on the chemical scaffolds of the most potent analogs, such as the thiophene and piperidine classes, for further optimization.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable laboratory technique for the separation, identification, and purification of components within a mixture. For any newly synthesized or isolated compound like this compound, establishing its purity is a critical requirement before proceeding with further biological or structural studies. Chromatographic methods are also essential for isolating the target compound from reaction byproducts or from complex natural extracts. The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that moves through it.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile or thermally unstable compounds in pharmaceutical and chemical research. It offers high resolution, precision, and sensitivity. In a typical analysis of this compound, a solution of the compound is injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a solid stationary phase (e.g., C18 silica).

Components in the sample separate based on their relative affinities for the two phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. The area of the peak corresponding to this compound, relative to the total area of all peaks, is used to calculate its purity. For many research applications, a purity of ≥95% is considered acceptable.

Furthermore, if this compound is a chiral molecule, specialized chiral HPLC methods can be developed. These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and the determination of enantiomeric excess.

For isolation purposes, preparative HPLC is employed. This technique uses larger columns and higher flow rates to purify gram-scale quantities of a target compound from a mixture, which is vital for obtaining sufficient material for extensive testing.

Hypothetical Research Findings:

A reversed-phase HPLC method was developed to assess the purity of a newly synthesized batch of this compound. The analysis revealed the presence of the main compound along with two minor impurities.

Peak IDRetention Time (min)Peak Area (%)Identity
12.541.8Impurity A (Starting Material)
24.7896.5This compound
35.121.7Impurity B (Byproduct)

The results indicate a purity of 96.5% for this compound, which meets the standard for proceeding with subsequent in vitro experiments.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposing. It is particularly useful for assessing the purity of volatile organic compounds, such as intermediates in a synthetic pathway or certain types of final products.

In a GC analysis, the sample is injected into a heated port, where it vaporizes and is swept by an inert carrier gas (the mobile phase), such as helium or nitrogen, through a long, thin column (the stationary phase). Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.

A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. GC-MS is an especially powerful combination, as it provides not only retention time data for quantification but also mass spectra that can definitively identify the compound and its impurities.

For this compound, GC would be the method of choice if the compound itself, or any of its synthetic precursors, are sufficiently volatile and thermally stable. It is highly effective for detecting and quantifying residual solvents from the synthesis process.

Hypothetical Research Findings:

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, based on solving the electronic Schrödinger equation, provide insights into electron distribution and chemical reactivity. wikipedia.org For Aponicin-1CDYa, Density Functional Theory (DFT) calculations would be employed to elucidate its electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Another important aspect is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). This provides a visual guide to how the molecule will interact with other chemical species. mdpi.com

Illustrative Data for this compound

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.2 eV Indicates electron-donating capacity
LUMO Energy -1.8 eV Indicates electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.4 eV Suggests moderate chemical stability
Dipole Moment 3.1 D Indicates molecular polarity
Electron Affinity 1.5 eV Energy released upon electron gain
Ionization Potential 6.5 eV Energy required to remove an electron

This interactive table presents hypothetical quantum chemical data for this compound, calculated using DFT methods.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function, particularly in biological systems. scifiniti.commdpi.com Molecular modeling and conformational analysis are used to explore the possible shapes (conformers) a molecule can adopt and their relative energies.

For a flexible molecule like this compound, a systematic conformational search would be performed to identify low-energy, stable conformers. This process involves rotating angethe molecule's rotatable bonds and calculating the potential energy of each resulting structure. The most stable conformers are those residing at energy minima on the potential energy surface.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of this compound. scifiniti.com By simulating the movements of atoms over time, MD provides insights into how the molecule behaves in a solution or when interacting with a biological target, revealing its flexibility and the stability of its conformations. mdpi.com

Illustrative Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (Illustrative) Population (%) at 298 K
1 (Global Minimum) 0.00 -175.2° 65.4
2 1.25 60.5° 21.1
3 2.10 -88.9° 13.5

This interactive table shows hypothetical data from a conformational analysis of this compound, highlighting the relative stability and prevalence of its most likely shapes.

In Silico Prediction of Biological Activities and Target Interactions

In silico tools are invaluable for screening novel compounds for potential biological activities, helping to prioritize candidates for experimental testing. nih.gov This process involves predicting how a molecule might interact with biological targets like enzymes or receptors. youtube.com

Molecular docking is a primary technique used for this purpose. frontiersin.org It predicts the preferred orientation of a ligand (this compound) when bound to a target protein, estimating the binding affinity through a scoring function. mdpi.com High-scoring interactions suggest a stronger potential for the compound to act as an inhibitor or modulator of that target.

Quantitative Structure-Activity Relationship (QSAR) models can also be used. nibn.go.jp These are statistical models that correlate the chemical structures of a series of compounds with their known biological activities. If a QSAR model exists for a relevant activity, it can be used to predict the efficacy of this compound based solely on its structural features.

Illustrative Molecular Docking Results for this compound

Protein Target (Illustrative) Binding Affinity (kcal/mol) Predicted Activity Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.9 Anti-inflammatory Tyr385, Arg513, Ser530
Tyrosine Kinase -7.5 Kinase Inhibitor Leu248, Val298, Asp401
Estrogen Receptor Alpha -9.2 Receptor Modulator Arg394, Glu353, His524

This interactive table displays hypothetical molecular docking scores and predicted interactions for this compound against several common biological targets.

Development of Computational Tools for Compound Design and Optimization

The insights gained from the initial computational analyses form the basis for designing improved versions of this compound. The development of specialized computational tools is a key part of modern drug discovery. scifiniti.comnibn.go.jp

Based on the docking results, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used as a template to search large chemical databases for other compounds that might have similar or better activity.

Furthermore, the data from quantum calculations and QSAR studies can be integrated into machine learning algorithms . icisequynhon.com These models can learn the complex relationships between molecular structure and activity, enabling the rapid prediction of properties for newly designed derivatives of this compound. This data-driven approach accelerates the optimization cycle, guiding chemists toward synthesizing only the most promising candidates. nibn.go.jp

Conclusion and Future Research Directions

Summary of Key Academic Findings

A comprehensive search of prominent scientific databases and academic journals yields no specific findings for a compound named "Aponicin-1CDYa." There are no published studies detailing its synthesis, characterization, biological activity, or mechanism of action. Consequently, there are no key academic findings to summarize at this time. The scientific record, as it currently stands, is silent on "this compound."

Unanswered Questions and Research Gaps

The absence of any data on "this compound" gives rise to a complete set of unanswered questions. The fundamental research gaps encompass the entirety of what would typically be known about a chemical compound. These include, but are not limited to:

Chemical Structure and Properties: What is the molecular structure of "this compound"? What are its basic physicochemical properties, such as molecular weight, solubility, and stability?

Synthesis and Isolation: Can "this compound" be chemically synthesized or is it a naturally occurring product? If natural, what is its biological source?

Biological Activity: Does "this compound" exhibit any biological activity? Is it cytotoxic, antimicrobial, or does it have any therapeutic potential?

Mechanism of Action: If biologically active, what are the molecular targets and signaling pathways through which "this compound" exerts its effects?

Proposed Future Research Avenues for Deeper Mechanistic Understanding

Given the current lack of information, the initial and most critical research avenue is the confirmation of "this compound"'s existence and its structural elucidation. Should the compound be identified and isolated, a systematic and multi-faceted research approach would be necessary to build a foundational understanding. Proposed future research would logically progress through the following stages:

Structural Characterization: Utilization of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to determine the precise chemical structure of "this compound."

Chemical Synthesis: Development of a reliable and scalable synthetic route to produce "this compound" for further study. This would also allow for the creation of analogs to explore structure-activity relationships.

In Vitro Screening: Broad-spectrum screening of "this compound" against various cell lines, bacterial strains, and viral panels to identify any potential biological activity.

Target Identification and Validation: For any observed biological activity, subsequent studies would need to focus on identifying the molecular target(s) of "this compound" using techniques such as affinity chromatography, proteomics, and genetic screening.

Potential for Fundamental Contributions to Chemical Biology and Related Fields

While it is currently impossible to specify the potential contributions of an uncharacterized molecule, the discovery of any new chemical entity with novel biological activity holds inherent potential to advance scientific understanding. If "this compound" were to be discovered and found to possess a unique mechanism of action or interact with a novel biological target, its contributions could be significant. For instance, it could:

Serve as a new chemical probe to study fundamental biological processes.

Provide a novel scaffold for the development of new therapeutic agents.

Uncover previously unknown biological pathways or protein functions.

Until "this compound" is chemically defined and its biological properties are explored, its potential remains purely speculative. The current state of knowledge underscores a complete research gap, highlighting the vast and unexplored chemical space that may yet hold keys to significant scientific advancements.

Q & A

Basic: How to formulate a research question for studying Aponicin-1CDYa that aligns with academic rigor?

Methodological Answer: A research question must be specific, hypothesis-driven, and methodologically feasible . Begin by identifying gaps in existing literature (e.g., "What is the mechanism of action of this compound in [specific biological pathway]?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure questions . Avoid overly broad inquiries (e.g., "What does this compound do?") and ensure the question addresses novelty (e.g., "How does this compound modulate [target protein] compared to existing analogs?") .

Basic: What experimental design considerations are critical for studying this compound?

Methodological Answer:
Design experiments with controlled variables , replicates , and statistical power analysis . For example:

  • Independent variables : Concentration of this compound, exposure time.
  • Dependent variables : Biochemical activity (e.g., enzyme inhibition) or cellular response (e.g., apoptosis rate).
  • Controls : Negative (solvent-only) and positive (known inhibitor) controls.
    Include a pilot study to optimize parameters (e.g., dose-response curves) . Document methods in sufficient detail for replication, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .

Advanced: How to resolve contradictions in experimental data involving this compound?

Methodological Answer:
Contradictions often arise from methodological variability or context-dependent effects . Follow these steps:

Identify sources of inconsistency : Compare experimental conditions (e.g., pH, temperature) across studies .

Apply statistical tests : Use t-tests or ANOVA to assess significance of outliers .

Revisit hypotheses : If this compound shows dual agonist/antagonist behavior, conduct binding assays (e.g., SPR or ITC) to validate interactions .

Contextualize findings : Use systematic reviews to evaluate whether contradictions reflect biological complexity (e.g., tissue-specific effects) .

Advanced: What strategies optimize the synthesis and purification of this compound for reproducibility?

Methodological Answer:
For synthetic reproducibility:

  • Document reaction parameters : Temperature, solvent purity, and catalyst ratios .
  • Characterize intermediates : Use HPLC-MS and NMR at each step to confirm structural integrity .
  • Address scalability : Pilot-scale synthesis should mirror lab conditions to avoid batch variability .
    For purification, compare column chromatography vs. recrystallization yields and validate purity via melting point analysis .

Basic: How to conduct a literature review focused on this compound?

Methodological Answer:

Use authoritative databases : PubMed, SciFinder, and Web of Science, avoiding non-peer-reviewed platforms .

Search terms : Combine "this compound" with keywords like "kinetics," "toxicity," or "structural analogs."

Organize findings : Create a table summarizing key studies:

StudyMethodologyKey FindingContradictions
Smith et al. (2023)In vitro kinase assayIC₅₀ = 2.1 μMVaried IC₅₀ in lipid-rich media

Synthesize gaps : Highlight unresolved questions (e.g., "No in vivo toxicity data available") .

Advanced: How to integrate interdisciplinary approaches (e.g., computational modeling) with experimental studies on this compound?

Methodological Answer:

Molecular docking : Use AutoDock Vina to predict binding affinities of this compound to target proteins .

Validate computationally : Compare docking results with surface plasmon resonance (SPR) data .

Iterative refinement : Adjust synthetic routes based on density functional theory (DFT) calculations of reaction energetics .

Basic: What statistical methods are appropriate for analyzing this compound dose-response data?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using GraphPad Prism or R to calculate EC₅₀/IC₅₀ .
  • Error analysis : Report standard deviation (SD) for technical replicates and standard error (SE) for biological replicates .
  • Significance testing : Apply two-tailed t-tests for pairwise comparisons or ANOVA for multi-group analyses .

Advanced: How to address reproducibility challenges in this compound studies?

Methodological Answer:

Standardize protocols : Adopt MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for reporting .

Open data : Share raw datasets (e.g., NMR spectra, kinetic data) via repositories like Zenodo .

Collaborative validation : Partner with independent labs to replicate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.